molecular formula C23H28Cl3N5OS B11994979 N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide CAS No. 303775-29-3

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide

Cat. No.: B11994979
CAS No.: 303775-29-3
M. Wt: 528.9 g/mol
InChI Key: TVUAQJUPNJVRGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves multiple steps. The synthetic route typically starts with the preparation of the trichloroethyl intermediate, which is then reacted with the diazenyl aniline derivative under controlled conditions. The final step involves the coupling of the intermediate with hexanamide to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The trichloroethyl group and the diazenyl moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide can be compared with other similar compounds such as:

Properties

CAS No.

303775-29-3

Molecular Formula

C23H28Cl3N5OS

Molecular Weight

528.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C23H28Cl3N5OS/c1-4-5-6-11-20(32)28-21(23(24,25)26)29-22(33)27-18-13-12-17(14-16(18)3)30-31-19-10-8-7-9-15(19)2/h7-10,12-14,21H,4-6,11H2,1-3H3,(H,28,32)(H2,27,29,33)

InChI Key

TVUAQJUPNJVRGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C

Origin of Product

United States

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